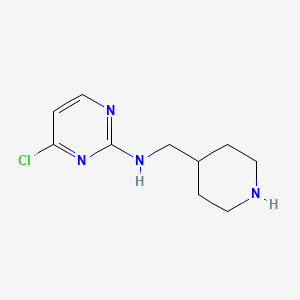
1-Benzyl vinyl medetomidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl vinyl medetomidine is a synthetic compound belonging to the class of imidazole derivatives. It is structurally characterized by the presence of a benzyl group and a vinyl group attached to the imidazole ring. This compound is known for its significant biological activities, particularly as an α2-adrenoceptor agonist, which makes it valuable in various scientific and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl vinyl medetomidine typically involves multiple steps, starting from commercially available starting materials. One common method involves the Wittig olefination of phenylimidazolylketones, followed by hydrogenation . This method provides a convenient route without requiring problematic methylation and dehydration steps.
Industrial Production Methods: Industrial production of this compound can be achieved through environmentally favorable and commercially feasible processes. These methods often involve building the imidazole ring during the synthesis, starting from affordable starting materials such as 2,3-dimethylbenzoic acid . Mild reaction conditions are used throughout the process to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl vinyl medetomidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like MnO2.
Reduction: Hydrogenation using catalysts like Pd/C.
Substitution: Reactions involving nucleophilic or electrophilic substitution on the imidazole ring.
Common Reagents and Conditions:
Oxidation: MnO2 in dioxane under reflux conditions.
Reduction: Hydrogen gas in the presence of Pd/C catalyst at room temperature.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MnO2 yields oxidized imidazole derivatives, while hydrogenation results in reduced imidazole compounds .
Wissenschaftliche Forschungsanwendungen
1-Benzyl vinyl medetomidine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other biologically active imidazole derivatives.
Biology: Studied for its role as an α2-adrenoceptor agonist, which has implications in neurotransmission and receptor signaling.
Medicine: Investigated for its potential use as an anesthetic and analgesic due to its sedative properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 1-Benzyl vinyl medetomidine involves its interaction with α2-adrenoceptors. By binding to these receptors, it inhibits the release of norepinephrine, thereby modulating neurotransmission and producing sedative and analgesic effects. This interaction also affects various molecular targets and pathways, including the inhibition of sympathetic nerve activity and the reduction of pain signal propagation .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl vinyl medetomidine can be compared with other similar compounds, such as:
Medetomidine: A racemic mixture used as an anesthetic and analgesic.
Dexmedetomidine: The dextrorotatory isomer of medetomidine, known for its high selectivity and potency as an α2-adrenoceptor agonist.
Levomedetomidine: The levorotatory isomer of medetomidine, with similar but less potent effects compared to dexmedetomidine
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its biological activity and selectivity for α2-adrenoceptors. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
2250243-56-0 |
|---|---|
Molekularformel |
C20H20N2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
1-benzyl-5-[1-(2,3-dimethylphenyl)ethenyl]imidazole |
InChI |
InChI=1S/C20H20N2/c1-15-8-7-11-19(16(15)2)17(3)20-12-21-14-22(20)13-18-9-5-4-6-10-18/h4-12,14H,3,13H2,1-2H3 |
InChI-Schlüssel |
LIBHRXVLASCGAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=C)C2=CN=CN2CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B8269835.png)






![1-Naphthalenepropanoic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-, (alphaS)-](/img/structure/B8269926.png)
![Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis-](/img/structure/B8269928.png)





